molecular formula C26H25N3O3 B1192872 HSF1C

HSF1C

Cat. No.: B1192872
M. Wt: 427.5
InChI Key: SIRAWWIDTBZTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HSF1C is a small molecule modulator of Heat Shock Transcription Factor 1 (HSF1), a critical regulator of stress response pathways. HSF1 activation induces the expression of heat shock proteins (e.g., Hsp70), which mitigate protein misfolding and cellular damage. This compound has demonstrated efficacy in activating HSF1 in both yeast and mammalian systems. In yeast models expressing human HSF1, supplementation with 10 mM this compound significantly enhanced cellular growth (OD600 measurements) compared to controls . In mammalian embryonic fibroblasts (MEFs), 100 mM this compound treatment for 15 hours induced Hsp70 levels comparable to heat shock (42°C for 2 hours), confirming its robust bioactivity . Structural characterization of this compound (Figure S1A in ) adheres to IUPAC standards, with analytical validation via NMR, MS, and IR spectroscopy, as recommended for novel compounds .

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5

IUPAC Name

2-Benzyloxy-N-[5-(4-methoxy-phenyl)-2-o-tolyl-2H-pyrazol-3-yl]-acetamide

InChI

InChI=1S/C26H25N3O3/c1-19-8-6-7-11-24(19)29-25(16-23(28-29)21-12-14-22(31-2)15-13-21)27-26(30)18-32-17-20-9-4-3-5-10-20/h3-16H,17-18H2,1-2H3,(H,27,30)

InChI Key

SIRAWWIDTBZTFY-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C2=CC=C(OC)C=C2)=NN1C3=CC=CC=C3C)COCC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HSF1C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Functional Comparison with HSF1A

HSF1A, a structurally related compound, serves as a key comparator. Experimental data reveal stark differences in efficacy:

  • Hsp70 Induction in MEFs : HSF1C (100 mM) elevated Hsp70 levels to match heat shock, while HSF1A (100 mM) failed to induce detectable changes .
Table 1: Functional Comparison of this compound and HSF1A
Compound Concentration Yeast Growth (OD600) Hsp70 Induction (MEFs)
This compound 10 mM Significant increase Equivalent to heat shock
HSF1A 10 mM No change No change
DMSO Control Baseline Baseline

Mechanistic and Structural Insights

While structural details of HSF1A remain undisclosed, this compound’s superior efficacy suggests critical differences in binding affinity or interaction with HSF1’s regulatory domains.

Broader Context of HSF1 Modulators

Beyond HSF1A, other HSF1 activators (e.g., celastrol, geranylgeranylacetone) operate via distinct mechanisms, such as stress pathway potentiation or proteostasis modulation. However, this compound’s direct activation of HSF1 without requiring co-stimulants (e.g., heat shock) positions it as a standalone therapeutic candidate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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